molecular formula C22H17FO4S B3002973 3-(4-Fluorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide CAS No. 477762-74-6

3-(4-Fluorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide

Cat. No.: B3002973
CAS No.: 477762-74-6
M. Wt: 396.43
InChI Key: LUHKAFLEPLFVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide is an aromatic ether.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized by reacting 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide, resulting in a structure belonging to the orthorhombic space group with specific geometric parameters (Xu Liang, 2009).

Carcinogenic Metabolite Synthesis

  • The compound is a potential proximate carcinogen of environmentally occurring carcinogens, synthesized through various approaches including the Wittig reaction and Suzuki cross-coupling (Subodh Kumar, 2001).

Fluorescence Probes and pH Sensing

  • Analogous compounds have been used in creating fluorescent probes for sensing magnesium and zinc cations, demonstrating sensitivity to pH changes in certain conditions (K. Tanaka et al., 2001).

High-Performance Material Synthesis

  • Related compounds have been synthesized for use in creating high-performance, bendable, flame retardant, and transparent epoxy thermosets, demonstrating significant potential in material science (C. Lin et al., 2016).

Anti-Inflammatory Applications

  • Compounds with a similar structure have shown potent inhibitory effects on LPS-induced nitric oxide production, indicating potential anti-inflammatory applications (Yu-Chang Chen et al., 2013).

Properties

IUPAC Name

3-(4-fluorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FO4S/c1-25-16-7-3-14(4-8-16)22-21(27-17-9-5-15(23)6-10-17)19-12-11-18(26-2)13-20(19)28(22)24/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHKAFLEPLFVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OC)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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